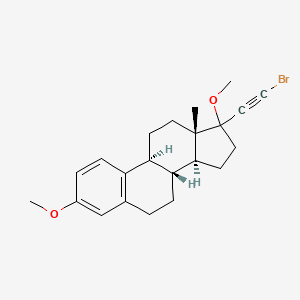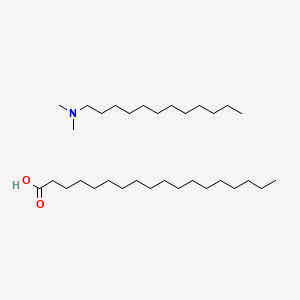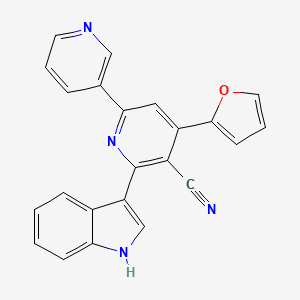
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a bipyridine structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole precursor.
Incorporation of the Furan Ring: The furan ring is added through a cyclization reaction involving a suitable furan precursor.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile: Unique due to its combination of furan, indole, and bipyridine moieties.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H14N4O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(1H-indol-3-yl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N4O/c24-12-18-17(22-8-4-10-28-22)11-21(15-5-3-9-25-13-15)27-23(18)19-14-26-20-7-2-1-6-16(19)20/h1-11,13-14,26H |
InChI Key |
HCTWSJWTHLGZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=N3)C4=CN=CC=C4)C5=CC=CO5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



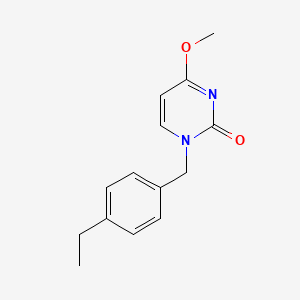
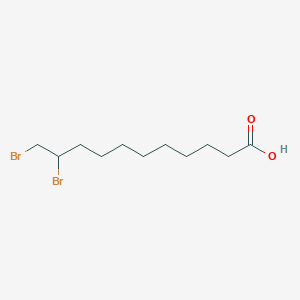


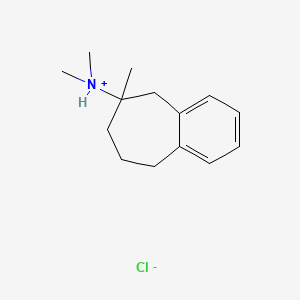
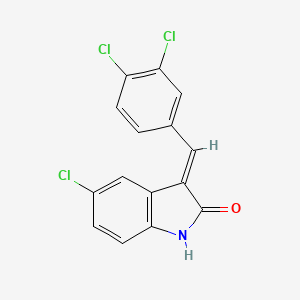

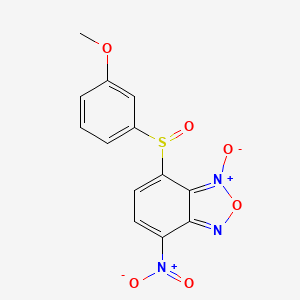
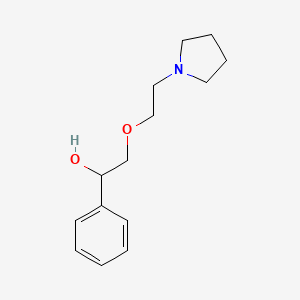
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
